4-(6-Methylpyridin-3-YL)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17709055
Molecular Formula: C11H9NOS
Molecular Weight: 203.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NOS |
|---|---|
| Molecular Weight | 203.26 g/mol |
| IUPAC Name | 4-(6-methylpyridin-3-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H9NOS/c1-8-2-3-9(5-12-8)10-4-11(6-13)14-7-10/h2-7H,1H3 |
| Standard InChI Key | BROKWNFPBFAAON-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)C2=CSC(=C2)C=O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a thiophene ring (a five-membered aromatic system with one sulfur atom) and a pyridine ring (a six-membered aromatic system with one nitrogen atom). The pyridine moiety is substituted at the 3-position with a methyl group, while the thiophene ring bears a formyl (–CHO) group at the 2-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by computational studies .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NOS |
| Molecular Weight | 203.26 g/mol |
| Solubility | Soluble in toluene, dioxane, chlorobenzene |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The aldehyde group confers polarity, enabling participation in nucleophilic addition reactions, while the methylpyridine moiety enhances lipophilicity, potentially influencing membrane permeability in biological systems .
Synthesis Methods and Optimization
Palladium-Catalyzed Cross-Coupling
A prevalent synthetic route involves Suzuki-Miyaura coupling between 5-bromo-2-thiophenecarbaldehyde and 6-methylpyridin-3-ylboronic acid. This method employs palladium catalysts (e.g., Pd(PPh₃)₄) in toluene or dioxane at 80–100°C, achieving yields of 65–78%. Key challenges include controlling regioselectivity and minimizing dehalogenation side reactions .
Ullmann-Type Coupling
Adapting methodologies from cross-Ullmann biheteroaryl synthesis, nickel-catalyzed couplings between 2-thiophenecarbaldehyde triflate and 3-bromo-6-methylpyridine have been explored. Optimized conditions (NiCl₂·glyme/4,4′-di-tert-butyl-2,2′-bipyridine, Mn reductant) in dimethylacetamide at 100°C yield 55–62% product. This approach circumvents prefunctionalized boronic acids but requires careful handling of moisture-sensitive intermediates .
Chemical Reactivity and Transformations
Aldehyde-Derived Reactions
The formyl group undergoes characteristic aldehyde reactions:
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Condensation: Reacts with primary amines (e.g., aniline) to form Schiff bases, useful in coordination chemistry.
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Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, yielding secondary alcohols.
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Oxidation: Controlled oxidation with KMnO₄ converts the aldehyde to a carboxylic acid, though overoxidation of thiophene may occur.
Heterocyclic Functionalization
Analytical Characterization Techniques
Spectroscopic Methods
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¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 8.55 (d, J = 2.4 Hz, 1H, Py-H), 7.75 (dd, J = 8.0, 2.4 Hz, 1H, Py-H), 7.68 (d, J = 5.2 Hz, 1H, Th-H), 7.42 (d, J = 5.2 Hz, 1H, Th-H), 2.61 (s, 3H, CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N pyridine).
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